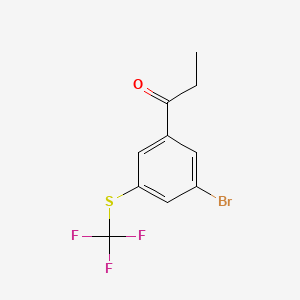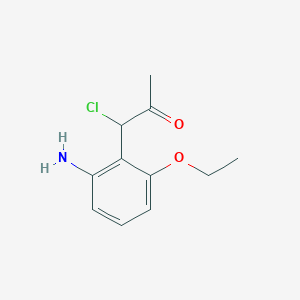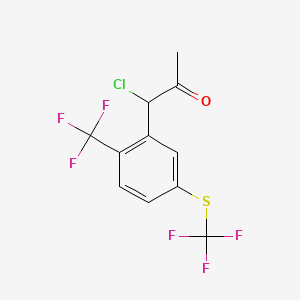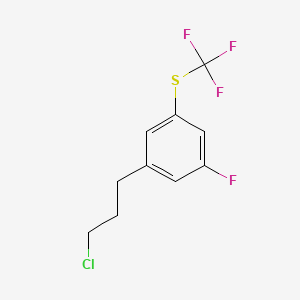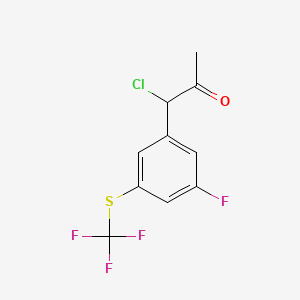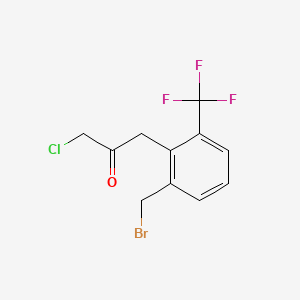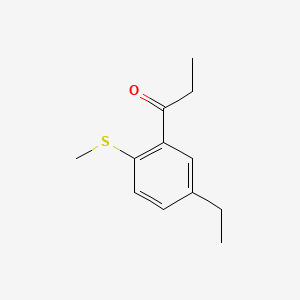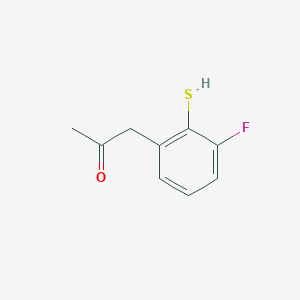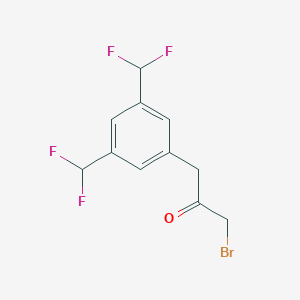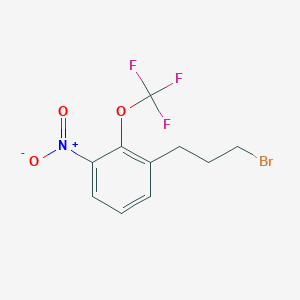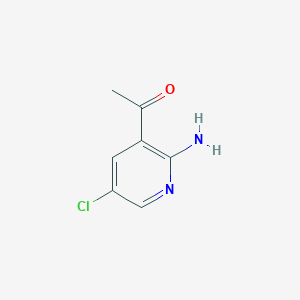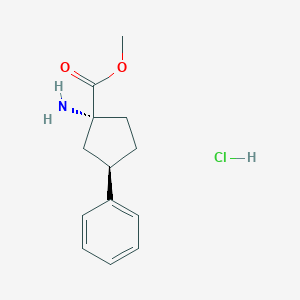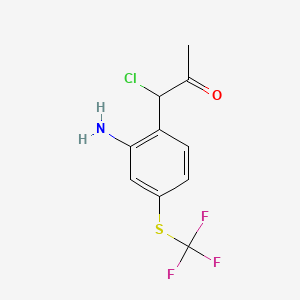
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio intermediate:
Chlorination: The final step involves the chlorination of the propanone moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
1-(2-Amino-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: This compound lacks the chlorination on the propanone moiety, leading to different reactivity and applications.
2-Amino-4-(trifluoromethylthio)phenol: This compound has a hydroxyl group instead of the chloropropanone moiety, resulting in different chemical properties and uses.
Propiedades
Fórmula molecular |
C10H9ClF3NOS |
|---|---|
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |
Clave InChI |
QRTYKXDFRGNWPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


